molecular formula C17H19N3S B5229937 N-phenyl-2-(3-pyridinyl)-1-piperidinecarbothioamide

N-phenyl-2-(3-pyridinyl)-1-piperidinecarbothioamide

Cat. No. B5229937
M. Wt: 297.4 g/mol
InChI Key: IYRYZPHOBLEAJX-UHFFFAOYSA-N
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Description

N-phenyl-2-(3-pyridinyl)-1-piperidinecarbothioamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in the field of neuroscience. BTCP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood. However, it has been shown to bind to the mu-opioid receptor with high affinity, which may explain its analgesic effects. Additionally, BTCP has been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models of pain, suggesting that it may have potential as a pain medication. Additionally, BTCP has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using BTCP in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, BTCP is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using BTCP in lab experiments is that it may exhibit side effects that are not fully understood, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on BTCP. One area of interest is the development of new pain medications based on the structure of BTCP. Additionally, further research is needed to fully understand the mechanism of action of BTCP and to determine its potential as a treatment for depression. Finally, studies are needed to determine the long-term effects of BTCP on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of BTCP involves the reaction of 3-pyridinylpiperidine with phenylisothiocyanate in the presence of a base. This reaction results in the formation of the thioamide derivative of BTCP, which can be further purified using various chromatographic techniques.

Scientific Research Applications

BTCP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to exhibit potent analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. BTCP has also been shown to exhibit antidepressant-like effects, suggesting that it may have potential as a treatment for depression.

properties

IUPAC Name

N-phenyl-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h1-3,6-9,11,13,16H,4-5,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRYZPHOBLEAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

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